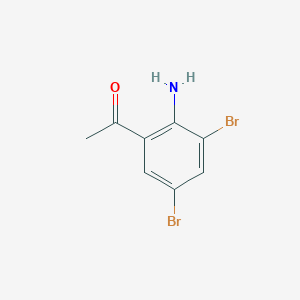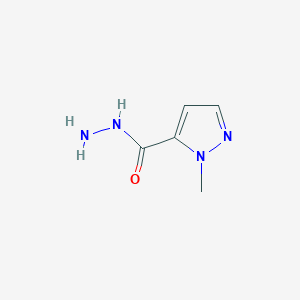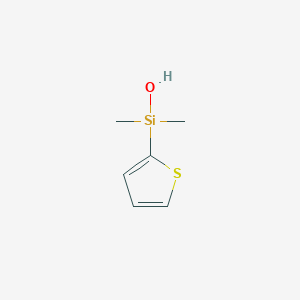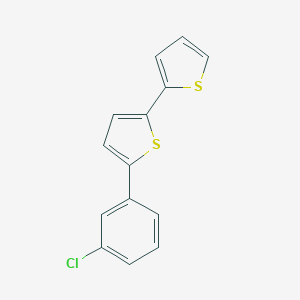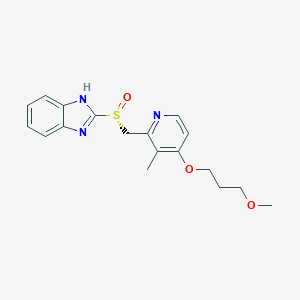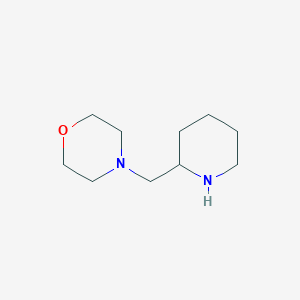
4-(Piperidin-2-ylmethyl)morpholine
Overview
Description
4-(Piperidin-2-ylmethyl)morpholine, also known as PMM, is a chemical compound with potential applications in scientific research. It belongs to the class of morpholine derivatives and has a molecular formula of C11H20N2O. PMM has gained attention due to its unique properties and potential use in various fields of research.
Mechanism Of Action
The exact mechanism of action of 4-(Piperidin-2-ylmethyl)morpholine is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to changes in biochemical and physiological processes.
Biochemical And Physiological Effects
Studies have shown that 4-(Piperidin-2-ylmethyl)morpholine has various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(Piperidin-2-ylmethyl)morpholine is its versatility and potential use in various fields of research. It is also relatively easy to synthesize and purify, making it an attractive option for researchers. However, its potential toxicity and limited solubility in water can be limitations for certain experiments.
Future Directions
There are numerous future directions for research involving 4-(Piperidin-2-ylmethyl)morpholine. One potential area of focus is the development of new drugs based on the 4-(Piperidin-2-ylmethyl)morpholine scaffold. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Piperidin-2-ylmethyl)morpholine and its potential applications in various fields of research. Other potential areas of focus include the development of new synthesis methods and the optimization of current methods for increased yields and purity.
Scientific Research Applications
4-(Piperidin-2-ylmethyl)morpholine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. It has been shown to have potential as a scaffold for the development of new drugs and has been used in the synthesis of various bioactive compounds.
properties
IUPAC Name |
4-(piperidin-2-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJYUVGVMCELLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390348 | |
| Record name | 4-(piperidin-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-2-ylmethyl)morpholine | |
CAS RN |
81310-58-9 | |
| Record name | 4-(piperidin-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


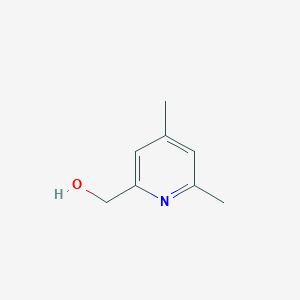
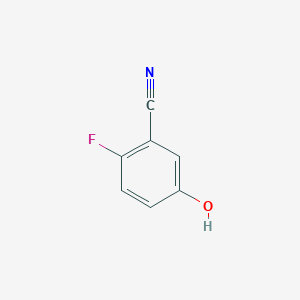
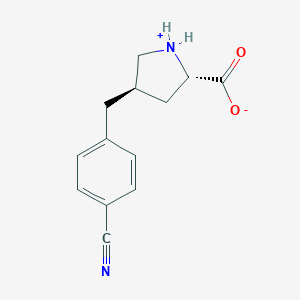
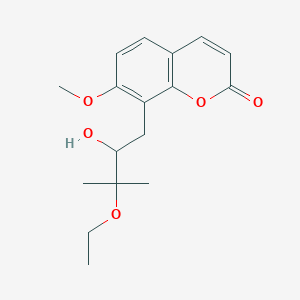
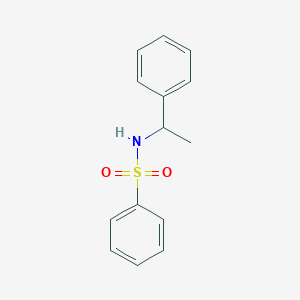
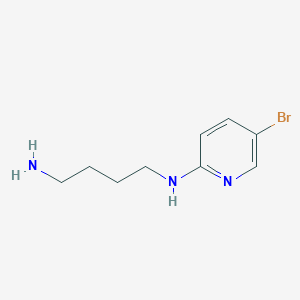

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

